2-(Benzylamino)-3-bromopropanamide;hydrobromide
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Overview
Description
2-(Benzylamino)-3-bromopropanamide;hydrobromide is a chemical compound that features a benzylamino group attached to a bromopropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-bromopropanamide;hydrobromide typically involves the reaction of benzylamine with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of the 3-bromopropanoyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3-bromopropanamide;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thiols.
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-(Benzylamino)-3-bromopropanamide;hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of benzylamino derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-bromopropanamide;hydrobromide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds are structurally similar and have been studied for their potential as multifunctional anti-Alzheimer agents.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound is designed for multi-target therapy for diseases like diabetes and Alzheimer’s.
Uniqueness
2-(Benzylamino)-3-bromopropanamide;hydrobromide is unique due to its specific bromopropanamide backbone, which imparts distinct reactivity and interaction profiles compared to other benzylamino derivatives. This uniqueness makes it a valuable compound for targeted synthesis and medicinal applications.
Properties
CAS No. |
6265-96-9 |
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Molecular Formula |
C10H14Br2N2O |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
2-(benzylamino)-3-bromopropanamide;hydrobromide |
InChI |
InChI=1S/C10H13BrN2O.BrH/c11-6-9(10(12)14)13-7-8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2,(H2,12,14);1H |
InChI Key |
FMLSFODTAALBFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CBr)C(=O)N.Br |
Origin of Product |
United States |
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